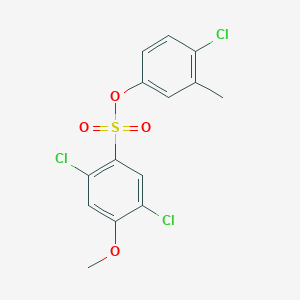

4-Chloro-3-methylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Typically, a description of a chemical compound includes its molecular formula, structure, and the types of bonds it contains. It may also include information about its physical appearance .

Synthesis Analysis

This involves the study of how the compound is synthesized or created. It often involves chemical reactions with specific reagents under controlled conditions .Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. It often involves techniques such as X-ray crystallography or spectroscopy .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes with other compounds. It includes understanding the reactivity of the compound .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, etc .Aplicaciones Científicas De Investigación

Organic Synthesis and Reactivity

- Reaction Mechanisms and Derivatives: The study by Otsuji, Yabune, and Imoto (1969) explores the reactions of methylsulfinyl carbanion with substituted phthalic esters, revealing the potential of similar structures for synthesizing complex organic molecules (Otsuji et al., 1969).

Materials Science and Engineering

- Proton Exchange Membranes: Research by Wang et al. (2012) on poly(arylene ether sulfone) proton exchange membranes with flexible acid side chains indicates the utility of sulfonated aromatic compounds in fuel cell applications, suggesting the relevance of sulfonate groups for membrane conductivity and stability (Wang et al., 2012).

Pharmacology and Biomedical Applications

- Antimicrobial Activity: Saleem et al. (2018) discuss the synthesis and characterization of novel sulfonamide derivatives, including their computational docking studies and in vitro antimicrobial activities. This study highlights the potential of sulfonamide structures for developing antibacterial agents (Saleem et al., 2018).

Spectroscopy and Molecular Characterization

- Spectroscopic Characterization: Kumar et al. (2021) provide spectroscopic characterization and structural insights into a chalcone derivative, underscoring the importance of spectroscopic methods for understanding the properties of complex organic molecules (Kumar et al., 2021).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(4-chloro-3-methylphenyl) 2,5-dichloro-4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl3O4S/c1-8-5-9(3-4-10(8)15)21-22(18,19)14-7-11(16)13(20-2)6-12(14)17/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTQHKDXSPQJAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-N-cyclohexyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2706952.png)

![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B2706963.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2H-chromene-3-carboxamide](/img/structure/B2706967.png)